3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

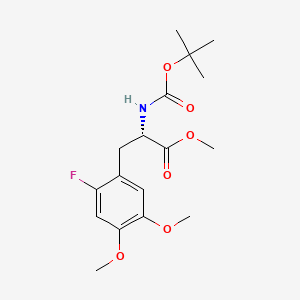

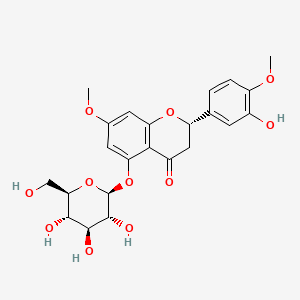

3,4-Dihydro-7-(4-hydroxybutoxy)-2(1H)-quinolinone, also known as 3,4-DHBQ, is an organic compound commonly used in scientific research. It has been used in a variety of applications, including organic synthesis, drug development, and biochemical and physiological studies. The compound has a unique structure, with a quinolinone core and four hydroxybutoxy substituents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Synthetic Methodologies : Research has been dedicated to improving the synthetic pathways for derivatives of 3,4-Dihydro-2(1H)-quinolinone. For instance, a study by Qian (2005) focused on enhancing the preparative methods for 7-hydroxy-3,4-dihydro-2(1H)-quinolinone, achieving a 59% overall yield. Another study explored a new synthesis route for 3,4-dihydro-2(1H)quinolinone derivatives with high yield and simpler operation, starting from aniline and 3-chloropropionyl chloride through various chemical transformations (Wu Chun-xin, 2003).

Chemical Transformations and Applications : The versatility of 3,4-dihydro-2(1H)-quinolinone derivatives has been highlighted in studies involving their potential for various chemical transformations. For example, the electrosynthesis approach for synthesizing 3-chloro-1,4-disubstituted-2(1H)-quinolinones showcases the chemical adaptability of these compounds (B. Batanero & F. Barba, 2003).

Pharmacological Studies

Pharmacological Properties : Compounds containing the 3,4-dihydro-2(1H)-quinolinone scaffold exhibit a range of pharmacological activities, such as phosphodiesterase inhibition, blocking of β-adrenergic receptors, and interactions with serotonin and dopamine receptors. This diversity underscores the potential for drug development, as seen in FDA-approved drugs like cilostazol and aripiprazole (Letitia Meiring et al., 2017).

Monoamine Oxidase Inhibition : A study by Meiring et al. (2013) found that 3,4-dihydro-2(1H)-quinolinone derivatives are potent and selective inhibitors of monoamine oxidase B (MAO-B), suggesting their potential use in treating Parkinson's disease.

Eigenschaften

IUPAC Name |

7-(4-hydroxybutoxy)-3,4-dihydro-1H-quinolin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-7-1-2-8-17-11-5-3-10-4-6-13(16)14-12(10)9-11/h3,5,9,15H,1-2,4,6-8H2,(H,14,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRICLZOCASGBRD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC2=C1C=CC(=C2)OCCCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90747654 |

Source

|

| Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |

CAS RN |

889443-20-3 |

Source

|

| Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889443203 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-(4-Hydroxybutoxy)-3,4-dihydroquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90747654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-(4-HYDROXYBUTOXY)-3,4-DIHYDROQUINOLIN-2(1H)-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY2TJ7FPV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Azabicyclo[2.2.1]heptan-2-one, 7-acetyl- (9CI)](/img/no-structure.png)

![Bis[ethyl (pentafluorobenzoyl)pyruvate]copper(II)](/img/structure/B588175.png)